Myeloperoxidase (MPO) Inhibition Potency: 3-Chloro-4-fluorophenyl isocyanate vs. 4-Fluorophenyl isocyanate
3-Chloro-4-fluorophenyl isocyanate exhibits potent inhibition of human myeloperoxidase (MPO) with an IC50 of 54 nM in a chlorination activity assay [1]. This represents approximately a 925-fold higher potency compared to the structurally simpler analog 4-fluorophenyl isocyanate, which demonstrates an IC50 of approximately 50 μM (50,000 nM) against cancer cell lines . While these assays are not identical—the MPO assay measures direct enzymatic inhibition whereas the 4-fluorophenyl isocyanate data reflects cellular cytotoxicity—the magnitude of difference suggests a functionally meaningful enhancement in target engagement conferred by the 3-chloro substitution.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 54 nM (MPO enzymatic inhibition) |
| Comparator Or Baseline | 4-Fluorophenyl isocyanate: ~50 μM (50,000 nM) (anticancer cytotoxicity) |
| Quantified Difference | ~925-fold lower IC50 for target compound |
| Conditions | Target: MPO chlorination activity, 10 min incubation with NaCl, aminophenyl fluorescein detection; Comparator: unspecified cancer cell line viability assay |
Why This Matters
This differential informs selection when designing MPO-targeted probes or anti-inflammatory agents, where the 3-chloro-4-fluoro substitution pattern provides sub-micromolar potency absent in the mono-fluorinated analog.
- [1] BindingDB. BDBM50567714 CHEMBL4855030: 3-Chloro-4-fluorophenyl isocyanate IC50 = 54 nM against myeloperoxidase. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567714 (accessed 2026). View Source
